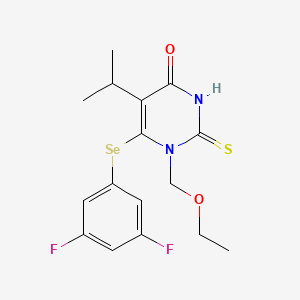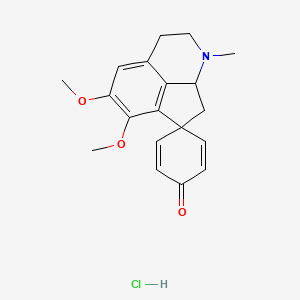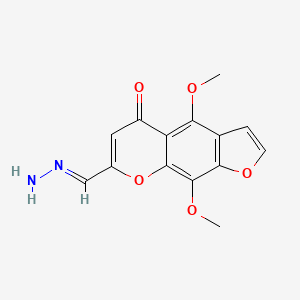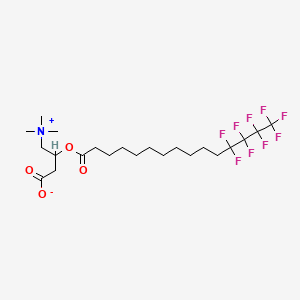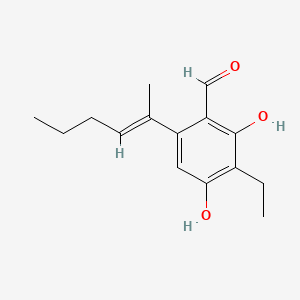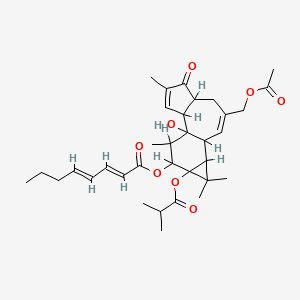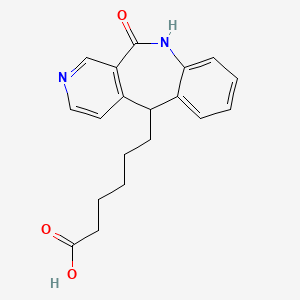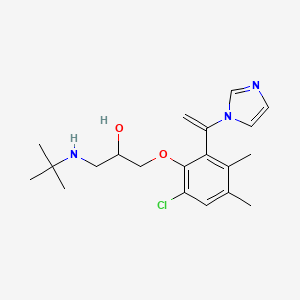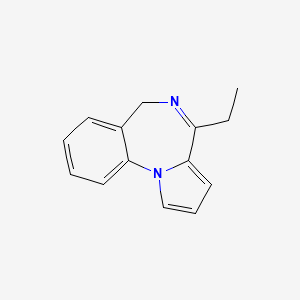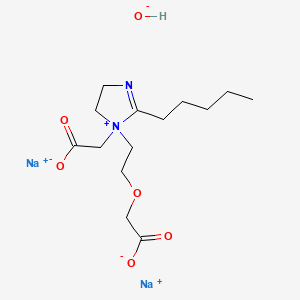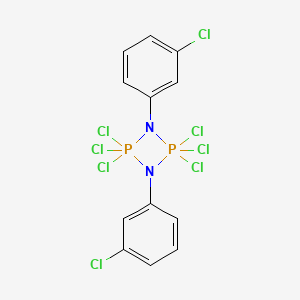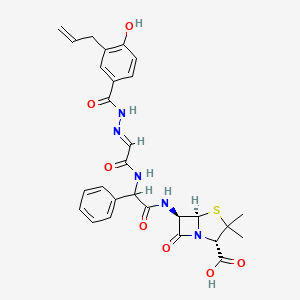
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((((((4-hydroxy-3-(2-propenyl)benzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((((((4-hydroxy-3-(2-propenyl)benzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features and potential biological activities.
Métodos De Preparación
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic routes typically involve:
Formation of the bicyclic core: This step often involves cyclization reactions under specific conditions.
Functionalization: Introduction of various functional groups through reactions such as acylation, amidation, and hydrazonation.
Industrial production: Large-scale production may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Compared to other similar compounds, this compound stands out due to its unique structural features and versatile reactivity. Similar compounds include:
Penicillins: Known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar bicyclic core.
Carbapenems: Broad-spectrum antibiotics with structural similarities.
This compound’s unique combination of functional groups and structural complexity makes it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
143667-51-0 |
|---|---|
Fórmula molecular |
C28H29N5O7S |
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[2-[[(2E)-2-[(4-hydroxy-3-prop-2-enylbenzoyl)hydrazinylidene]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H29N5O7S/c1-4-8-16-13-17(11-12-18(16)34)23(36)32-29-14-19(35)30-20(15-9-6-5-7-10-15)24(37)31-21-25(38)33-22(27(39)40)28(2,3)41-26(21)33/h4-7,9-14,20-22,26,34H,1,8H2,2-3H3,(H,30,35)(H,31,37)(H,32,36)(H,39,40)/b29-14+/t20?,21-,22+,26-/m1/s1 |
Clave InChI |
ZHXCMYBPMIJECL-ZKRHRMEXSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC(=C(C=C4)O)CC=C)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC(=C(C=C4)O)CC=C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


